Desethylprocainamide is a significant metabolite of procainamide, which is a pharmaceutical compound primarily used as an antiarrhythmic agent. This compound plays a crucial role in the pharmacological landscape due to its properties as a sodium channel blocker, making it effective in the treatment of cardiac arrhythmias. Desethylprocainamide is formed through the N-deethylation of procainamide, and its understanding is essential for comprehending the drug's metabolic pathways and therapeutic effects.
Desethylprocainamide is derived from procainamide, which is synthesized from p-aminobenzoic acid and ethylamine through various chemical reactions. The metabolism of procainamide in the liver, particularly via cytochrome P450 enzymes, leads to the formation of desethylprocainamide and other metabolites .
Desethylprocainamide falls under the classification of metabolites and is categorized as an antiarrhythmic drug. It is recognized for its role in pharmacokinetics and pharmacodynamics concerning procainamide therapy.
The synthesis of desethylprocainamide can be achieved through several methods, primarily focusing on the deethylation of procainamide. The most common approach involves enzymatic reactions facilitated by cytochrome P450 enzymes, particularly CYP2D6, which catalyzes the N-deethylation process .
Desethylprocainamide has a molecular formula of C12H17N3O and a molecular weight of approximately 219.29 g/mol. Its structure can be described as follows:
Desethylprocainamide primarily participates in metabolic reactions within biological systems. Key reactions include:
Desethylprocainamide exerts its pharmacological effects primarily through sodium channel blockade. This mechanism involves:
Desethylprocainamide is primarily used in pharmacokinetic studies to understand the metabolism of procainamide better. Its significance extends to:
Desethylprocainamide (PADE; systematic name 4-amino-N-(2-aminoethyl)benzamide) is a primary pharmacologically active metabolite of the antiarrhythmic drug procainamide. Its molecular structure (C₁₁H₁₇N₃O; MW 207.28 g/mol) features a benzamide core linked to an ethylenediamine side chain, distinguished from procainamide (C₁₃H₂₁N₃O; MW 235.33 g/mol) by the absence of two ethyl groups (N-deethylation) [1] [7]. Key structural attributes include:
Isomeric variations primarily arise from N-oxidation and N-acylation pathways. N-Oxide metabolites (e.g., desethylprocainamide N-oxide) exhibit altered polarity and mass spectral signatures compared to the parent compound. These isomers are chromatographically resolvable via hydrophilic interaction liquid chromatography (HILIC) or porous graphitized carbon (PGC) columns coupled with mass spectrometry [6] [8]. Structural isomers such as N-acetyl-desethylprocainamide (formed via acetylation) demonstrate distinct fragmentation patterns in tandem MS, with key ions at m/z 190 [M+H]⁺ and m/z 148 [M−acetyl]⁺ [1] [6].
Table 1: Molecular Properties of Desethylprocainamide vs. Procainamide
Property | Desethylprocainamide | Procainamide |
---|---|---|
Molecular Formula | C₁₁H₁₇N₃O | C₁₃H₂₁N₃O |
Molecular Weight (g/mol) | 207.28 | 235.33 |
Key Functional Groups | Primary aryl amine, primary alkyl amine | Tertiary alkyl amine |
LogP (Octanol-Water) | ~0.5 | ~1.2 |
Major Ionization State (pH 7.4) | Cationic | Cationic |
Desethylprocainamide is biosynthesized endogenously via hepatic biotransformation of procainamide. The primary synthetic route involves oxidative N-deethylation, a cytochrome P450 (CYP)-mediated oxidation:
In vitro chemical synthesis employs nucleophilic displacement of 4-nitrobenzoyl chloride by ethylenediamine, followed by reduction of the nitro group to an amine. This yields desethylprocainamide with >95% purity, confirmed by nuclear magnetic resonance (NMR) spectroscopy [4].
Metabolic precursor-product relationships are hierarchical:
graph LRA[Procainamide] -->|CYP2D6/CYP3A4| B[Desethylprocainamide]B -->|Flavin Monooxygenases FMO1/FMO3| C[Desethylprocainamide N-Oxide]B -->|N-Acetyltransferase NAT2| D[N-Acetyl-desethylprocainamide]
Table 2: Key Metabolic Precursors and Products
Compound | Metabolic Role | Enzymes Involved |
---|---|---|
Procainamide | Parent drug | N/A |
Desethylprocainamide | Primary metabolite | CYP2D6, CYP3A4 |
N-Acetyl-desethylprocainamide | Secondary metabolite | NAT2 |
Desethylprocainamide N-oxide | Tertiary metabolite | FMO1, FMO3 |
The N-deethylation of procainamide is predominantly catalyzed by CYP2D6, with minor contributions from CYP3A4. Kinetic studies using human liver microsomes reveal:
The reaction mechanism proceeds via a two-step oxidation:
Flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3, further oxidize desethylprocainamide to N-oxide derivatives. These metabolites exhibit 3–5-fold higher polarity than desethylprocainamide, confirmed by ultra-performance liquid chromatography (UPLC) retention shifts [6].
Species-specific differences in enzymatic activity are critical:
Table 3: Enzymes Catalyzing Desethylprocainamide Formation and Modification
Enzyme | Reaction | Catalytic Efficiency (Vmax/Km) | Species Specificity |
---|---|---|---|
CYP2D6 | N-Deethylation of procainamide | 8.5 μL/min/pmol | Human-specific |
CYP3A4 | N-Deethylation of procainamide | 1.2 μL/min/pmol | Human, rodent |
FMO1 | N-Oxidation of desethylprocainamide | 4.3 μL/min/mg | Human, pig |
FMO3 | N-Oxidation of desethylprocainamide | 6.7 μL/min/mg | Human-specific |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: